tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an oxadiazole ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate oxadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted derivatives at the oxadiazole or carbamate positions.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and functionalized materials .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications .
Medicine
In medicine, this compound is investigated for its pharmacological activities. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new medications .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxadiazole ring and carbamate group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.
N-Boc-ethanolamine: Another carbamate derivative used in organic synthesis.
tert-Butyl 3-bromopropylcarbamate: A related compound with a bromopropyl group.
Uniqueness
tert-Butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23N3O3 |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H23N3O3/c1-12(2,3)10-15-9(19-16-10)7-8-14-11(17)18-13(4,5)6/h7-8H2,1-6H3,(H,14,17) |
InChI Key |
ZEOIPSMHUAVNIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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